![molecular formula C15H13N5O4 B14591221 [(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid CAS No. 61108-90-5](/img/structure/B14591221.png)
[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid is a compound with the chemical formula C₁₅H₁₃N₅O₄ This compound is part of a group of stereoisomers and is known for its unique structural properties, which include both diazenyl and hydrazinylidene functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid typically involves the reaction of 2-methylphenyl diazonium salt with 3-nitrophenylhydrazine under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the diazenyl and hydrazinylidene linkages. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and azo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of nitroso and azo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted
Eigenschaften
CAS-Nummer |
61108-90-5 |
|---|---|
Molekularformel |
C15H13N5O4 |
Molekulargewicht |
327.29 g/mol |
IUPAC-Name |
2-[(2-methylphenyl)diazenyl]-2-[(3-nitrophenyl)hydrazinylidene]acetic acid |
InChI |
InChI=1S/C15H13N5O4/c1-10-5-2-3-8-13(10)17-19-14(15(21)22)18-16-11-6-4-7-12(9-11)20(23)24/h2-9,16H,1H3,(H,21,22) |
InChI-Schlüssel |
PFWWWASVVRICLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N=NC(=NNC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


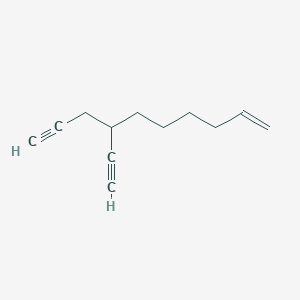
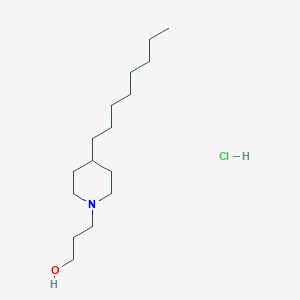
![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)
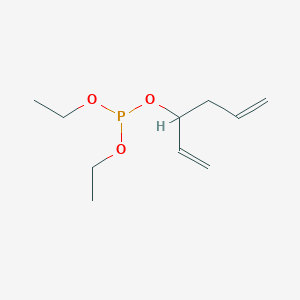
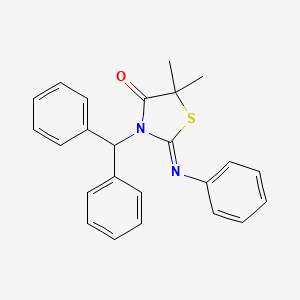

![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)

![(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl](/img/structure/B14591180.png)
![(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14591187.png)
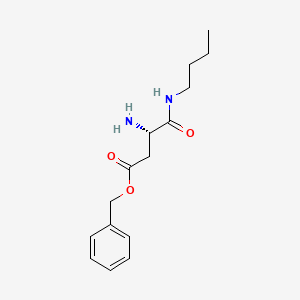

![Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14591196.png)

